molecular formula C9H11NO B1368815 7-Methoxyindoline CAS No. 334986-99-1

7-Methoxyindoline

Cat. No. B1368815
M. Wt: 149.19 g/mol
InChI Key: QLVATPFLTCNUBR-UHFFFAOYSA-N
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Description

7-Methoxyindoline is a chemical compound with the molecular formula C9H11NO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 5-, 6-, and 7-methoxyindoline from indoline, and their dehydrogenation to the corresponding methoxyindoles, has been described . This process involves the direct formation of the methoxyindole from suitably substituted non-indolic intermediates .


Molecular Structure Analysis

The molecular structure of 7-Methoxyindoline is characterized by a molecular weight of 177.16 and an InChI code of 1S/C9H7NO3/c1-13-6-4-2-3-5-7 (6)10-9 (12)8 (5)11/h2-4H,1H3, (H,10,11,12) .


Chemical Reactions Analysis

The chemical reactions involving 7-Methoxyindoline primarily include its synthesis from indoline and its dehydrogenation to form the corresponding methoxyindoles .


Physical And Chemical Properties Analysis

7-Methoxyindoline is a solid at room temperature . . The compound should be stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Photocleavage Efficiency in Neuroactive Amino Acids

7-Methoxyindoline and its derivatives play a significant role in the field of photochemistry, particularly in enhancing photocleavage efficiency. A study by Papageorgiou & Corrie (2000) demonstrated that substituents like 4-methoxy improve the efficiency of photocleavage in 1-acyl-7-nitroindolines, which are precursors for neuroactive amino acids. This enhancement is critical for applications in controlled drug delivery and photoactivated therapies.

Influence on Neurodegenerative Disorder Therapy

7-Methoxyindoline derivatives have shown potential in the therapy of neurodegenerative disorders. For instance, Kunes et al. (2005) explored the influence of L-carnitine on the absorption of 7-methoxytacrine (7-MEOTA), an acetylcholine-esterase inhibitor, suggesting its potential efficacy in treating conditions like Alzheimer's disease.

Melatonin Receptor Binding and Regulation

The study of melatonin analogs derived from indoles, including 7-methoxyindoline, is significant in understanding melatonin receptor function. Research by Faust et al. (2000) showed that certain 7-methoxyindoline derivatives have higher binding affinities to melatonin receptors, indicating their potential as therapeutic agents for sleep disorders and circadian rhythm regulation.

Potential in Alzheimer’s Disease Treatment

The synthesis of 7-Methoxytacrine (7-MEOTA)-donepezil like compounds, as reported by Korábečný et al. (2014), shows promise in the treatment of Alzheimer's disease. These compounds exhibit inhibition properties for enzymes relevant to Alzheimer’s and suggest a pathway for developing new therapeutic agents.

Applications in Organic Electrode Materials

7-Methoxyindoline derivatives are also explored in the field of organic electronics. Hansen et al. (2018) synthesized a novel styrenic nitroxide polymer from a 7-methoxyindoline derivative, demonstrating its application as a high-voltage cathode material in organic radical batteries.

Comparison for Alzheimer's Disease Drugs

In a study comparing drugs for Alzheimer's disease, Pohanka et al. (2008) evaluated 7-methoxytacrine (7-MEOTA) and found it to be a stronger inhibitor of acetylcholinesterase than tacrine, suggesting its potential as a more favorable treatment option for cognitive manifestations of Alzheimer's disease.

Safety And Hazards

The safety information for 7-Methoxyindoline indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302, H319, and H412 . Precautionary measures include P273, P305+P351+P338 .

properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVATPFLTCNUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564695
Record name 7-Methoxy-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,3-dihydro-1H-indole

CAS RN

334986-99-1
Record name 7-Methoxy-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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